dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate
Overview
Description
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound is a gamma-secretase inhibitor, which means it has the ability to block the activity of enzymes that are involved in the production of beta-amyloid peptides, a hallmark of Alzheimer's disease. In
Scientific Research Applications
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to reduce the production of beta-amyloid peptides in vitro and in vivo, which is a promising approach for the treatment of Alzheimer's disease. In addition, dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate has also been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate works by inhibiting the activity of gamma-secretase enzymes, which are involved in the production of beta-amyloid peptides. By blocking this activity, dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's disease patients and contribute to the development of the disease.
Biochemical and Physiological Effects:
dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate has been shown to have a number of biochemical and physiological effects, including reducing the production of beta-amyloid peptides, inhibiting the growth of cancer cells, and reducing inflammation. In addition, dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate in lab experiments is its specificity for gamma-secretase enzymes, which makes it a useful tool for studying the role of these enzymes in disease. However, one limitation of using dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate, including exploring its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases, investigating its potential as a cancer treatment, and further studying its biochemical and physiological effects. In addition, future research may focus on developing more specific gamma-secretase inhibitors that have fewer off-target effects.
properties
IUPAC Name |
dimethyl 2-[[3-(hydroxymethyl)piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-23-15(21)12-5-6-13(16(22)24-2)14(8-12)18-17(25)19-7-3-4-11(9-19)10-20/h5-6,8,11,20H,3-4,7,9-10H2,1-2H3,(H,18,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZNPGKJLSFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCC(C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333573 | |
Record name | dimethyl 2-[[3-(hydroxymethyl)piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate | |
CAS RN |
830353-69-0 | |
Record name | dimethyl 2-[[3-(hydroxymethyl)piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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